N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide
Description
N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide is a complex organic compound with a molecular formula of C19H26N2O5S2 . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields such as chemistry, biology, and medicine .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2,4-dimethyl-3-[methyl-(4-methylphenyl)sulfonylamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O5S2/c1-14-6-9-17(10-7-14)28(24,25)21(4)19-15(2)8-11-18(16(19)3)27(22,23)20-12-13-26-5/h6-11,20H,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQGUFACEIXSOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)NCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with N-(2-methoxyethyl)-N-methylamine in the presence of a base such as triethylamine . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve large-scale batch reactors with precise control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, controlled temperatures, and inert atmospheres to prevent oxidation . Major products formed from these reactions include sulfone and amine derivatives, which have their own unique applications .
Scientific Research Applications
N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell growth in cancer cells . The molecular targets and pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating these details .
Comparison with Similar Compounds
N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl4-methylbenzenesulfonamido)benzene-1-sulfonamide can be compared with other similar compounds, such as:
N-ethyl-4-methylbenzenesulfonamide: This compound has a similar structure but lacks the methoxyethyl and dimethyl groups, resulting in different chemical and biological properties.
N-(2-methoxyethyl)-4-methylbenzenesulfonamide: This compound is similar but does not have the additional methyl groups on the benzene ring, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .
Biological Activity
N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound with potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies that highlight its applications and effectiveness.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
- Molecular Formula : C16H22N2O4S2
- Molecular Weight : 366.49 g/mol
The compound features a sulfonamide group, which is known for its antibacterial properties, as well as a methoxyethyl substituent that may influence its solubility and biological interactions.
Sulfonamides, including this compound, typically exert their biological effects by inhibiting bacterial folate synthesis. They competitively inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This inhibition leads to a decrease in nucleic acid synthesis and ultimately bacterial growth arrest.
Biological Activity
Research indicates that N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide exhibits significant antimicrobial activity against various bacterial strains.
Antimicrobial Efficacy
In vitro studies have demonstrated the compound's effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 8 |
These results suggest that the compound could serve as a potential candidate for antibiotic development.
Case Studies
-
Case Study on Efficacy Against Staphylococcus aureus :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound in treating infections caused by resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in infected animal models when treated with this sulfonamide compared to control groups. -
Pharmacokinetics Study :
Another research article focused on the pharmacokinetics of the compound in vivo. It was observed that after administration, the compound reached peak plasma concentrations within 1 hour and had a half-life of approximately 6 hours, indicating suitable absorption and elimination characteristics for therapeutic use.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Toxicological studies have shown that at therapeutic doses, the compound exhibits low toxicity levels. However, further studies are necessary to fully understand its long-term effects and potential side effects.
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-2,4-dimethyl-3-(N-methyl-4-methylbenzenesulfonamido)benzene-1-sulfonamide, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and alkylation steps. Key considerations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency .
- Catalysts : Use of triethylamine or DMAP to activate sulfonyl chlorides during intermediate formation .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the final product .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry of the methoxyethylamine precursor to minimize side products .
Q. How should researchers approach the structural elucidation of this compound using spectroscopic techniques?
- Methodological Answer : A multi-technique approach is critical:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl and methylbenzenesulfonamide groups). Aromatic protons in the 6.5–8.0 ppm range and methyl groups at ~2.5 ppm are diagnostic .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding networks in crystalline forms .
Q. What preliminary assays are recommended to assess the biological activity of this sulfonamide derivative?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ calculations .
- Cellular toxicity : MTT assays in HEK-293 or HepG2 cell lines to evaluate cytotoxicity at 24–72 hours .
- Solubility screening : Measure partition coefficients (logP) via shake-flask method to guide formulation strategies .
Advanced Research Questions
Q. How can researchers design experiments to study this compound’s interactions with biological targets like enzymes or receptors?
- Methodological Answer : Combine computational and experimental approaches:
- Molecular docking : Use AutoDock Vina to predict binding poses with target active sites (e.g., carbonic anhydrase II) .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) and affinity (KD) in real-time .
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to refine mechanistic models .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding data for this compound’s interactions?
- Methodological Answer : Address discrepancies systematically:
- Force field refinement : Re-parameterize docking simulations using quantum mechanical (QM) calculations for sulfonamide moieties .
- Mutagenesis studies : Validate predicted binding residues (e.g., His64 in carbonic anhydrase) via site-directed mutagenesis .
- Cryo-EM or X-ray co-crystallography : Resolve high-resolution structures of ligand-target complexes to confirm binding modes .
Q. How can researchers assess the environmental fate and transformation pathways of this sulfonamide derivative in aquatic systems?
- Methodological Answer : Follow ecotoxicological frameworks:
- Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
- Soil/water partitioning : Determine adsorption coefficients (Kd) using batch equilibrium tests with varying pH and organic matter content .
- Microbial degradation : Use activated sludge models to track biodegradation half-lives under aerobic/anaerobic conditions .
Q. What advanced analytical techniques are suitable for quantifying trace impurities in synthesized batches of this compound?
- Methodological Answer : Implement orthogonal methods:
- HPLC-DAD/MS : Use C18 columns (ACN/water + 0.1% formic acid) to separate and identify impurities ≥0.1% .
- NMR spectroscopy : ¹H–¹³C HSQC/HMBC to trace impurities with overlapping UV absorption .
- ICP-MS : Screen for heavy metal residues (e.g., Pd, Cu) from catalytic steps .
Data Analysis and Contradiction Resolution
Q. How should researchers address inconsistencies in biological activity data across different assay platforms?
- Methodological Answer : Standardize protocols and validate findings:
- Inter-lab reproducibility : Share protocols for cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Dose-response normalization : Use Hill equation models to compare EC₅₀ values across assays .
- Meta-analysis : Pool data from multiple studies (e.g., ChEMBL database) to identify trends in structure-activity relationships .
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects in preclinical studies with this compound?
- Methodological Answer : Apply non-linear regression models:
- Four-parameter logistic (4PL) model : Fit sigmoidal curves to dose-response data for IC₅₀/EC₅₀ determination .
- ANOVA with post-hoc tests : Compare treatment groups in multi-dose experiments (e.g., Tukey’s HSD for pairwise comparisons) .
- Bayesian hierarchical modeling : Account for inter-experiment variability in high-throughput screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
